molecular formula C17H23ClN4O2 B3008649 (2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1323291-01-5

(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B3008649
CAS No.: 1323291-01-5
M. Wt: 350.85
InChI Key: KSDKSQOELGGPOH-UHFFFAOYSA-N
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Description

This compound is a piperazine-based small molecule featuring a 2-ethoxyphenyl group and a 1-methyl-1H-imidazole substituent. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The ethoxy group may influence lipophilicity and metabolic stability compared to methoxy or halogenated analogs .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.ClH/c1-3-23-15-7-5-4-6-14(15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDKSQOELGGPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1323291-01-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and its mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C17H23ClN4O2
  • Molecular Weight : 350.85 g/mol
  • IUPAC Name : (2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone; hydrochloride
PropertyValue
CAS Number1323291-01-5
Molecular Weight350.85 g/mol
Molecular FormulaC17H23ClN4O2

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies conducted by Patel et al. (2011) demonstrated that certain synthesized piperazine derivatives displayed moderate antibacterial and antifungal activities against various pathogens. The presence of the imidazole ring is believed to enhance the antimicrobial properties through increased membrane permeability and disruption of cellular functions .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

A notable study by Bektaş et al. (2010) highlighted that similar compounds with imidazole and piperazine moieties exhibited significant cytotoxic effects on human cancer cell lines, suggesting a structure-activity relationship (SAR) where modifications to the phenyl or imidazole rings can enhance efficacy .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest, preventing cancer cells from dividing.

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of similar piperazine derivatives, it was found that compounds with ethoxy and imidazole substitutions significantly inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value determined at approximately 15 µM after 48 hours of exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with two structurally related molecules from the evidence.

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Molecular Formula (Calculated MW) Key Substituents Pharmacological Target/Activity Key Findings
(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (Target) C₁₇H₂₂ClN₃O₂ (347.83 g/mol) 2-ethoxyphenyl, 1-methylimidazole, piperazine Not explicitly stated (GPCR candidate) Hydrochloride salt improves solubility; ethoxy may enhance metabolic stability vs. methoxy analogs .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7, ) C₂₈H₃₁N₅O₂ (481.59 g/mol) Benzoimidazole, pyridin-2-yl, methoxybenzyl Dual H1/H4 histamine receptors Demonstrated nanomolar affinity for H1/H4 receptors; methoxy group linked to receptor subtype selectivity .
1-Acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine (65277-42-1, ) C₂₇H₂₈Cl₂N₄O₄ (567.44 g/mol) Dioxolane, dichlorophenyl, imidazole Antifungal (CYP51 inhibition) Structural similarity to ketoconazole; dioxolane and dichlorophenyl critical for antifungal activity .

Key Observations

Substituent Impact on Target Selectivity :

  • The target compound’s 2-ethoxyphenyl group likely increases lipophilicity compared to the 4-methoxybenzyl group in Compound 7 . This may alter membrane permeability or receptor-binding kinetics.
  • The 1-methylimidazole in the target contrasts with the pyridin-2-yl group in Compound 6. Pyridine-containing analogs often exhibit stronger hydrogen-bonding interactions with histamine receptors, suggesting the target may prioritize different binding epitopes .

Pharmacological Divergence :

  • Compound 65277-42-1 shares the imidazole-piperazine core but incorporates a dioxolane-dichlorophenyl motif, which is essential for antifungal activity via CYP51 inhibition. The absence of this motif in the target compound implies distinct therapeutic applications (e.g., CNS or inflammation vs. antifungal).

Salt Form and Solubility :

  • The hydrochloride salt of the target compound distinguishes it from neutral analogs like Compound 7. Salification is a common strategy to enhance dissolution rates in polar biological matrices .

Research Findings and Limitations

  • Compound 7 () : Achieved dual H1/H4 receptor antagonism (IC₅₀ < 100 nM) but showed rapid hepatic clearance in preclinical models, likely due to the methoxy group’s susceptibility to demethylation. The target’s ethoxy group may mitigate this issue.
  • Compound 65277-42-1 () : Demonstrated potent antifungal activity (MIC₉₀ = 0.5 µg/mL against Candida albicans) but faced toxicity concerns linked to the dichlorophenyl group. The target compound’s lack of halogens may reduce off-target effects.

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